![molecular formula C6H7N3O2 B585211 2-Oxo-1,2-dihydropyridine-3-carbohydrazide CAS No. 153336-74-4](/img/structure/B585211.png)
2-Oxo-1,2-dihydropyridine-3-carbohydrazide
Overview
Description
“2-Oxo-1,2-dihydropyridine-3-carbohydrazide” is a chemical compound that belongs to the class of heterocyclic building blocks . It is a derivative of 2-Oxo-1,2-dihydropyridine-3-carboxylic acid .
Synthesis Analysis
The synthesis of 2-Oxo-1,2-dihydropyridine-3-carbohydrazide derivatives involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which then reacts with active methylene nitriles . This process affords 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are useful as drug precursors or perspective ligands .Molecular Structure Analysis
The molecular structure of 2-Oxo-1,2-dihydropyridine-3-carbohydrazide is represented by the SMILES stringOC(=O)C1=CC=CNC1=O
. The InChI key for this compound is UEYQJQVBUVAELZ-UHFFFAOYSA-N
.
Scientific Research Applications
Ultrasonic Studies : 2-Oxo-1,2-dihydropyridine-3-carbohydrazide derivatives have been studied using ultrasonic methods to determine properties like adiabatic compressibility and solvation number, which are crucial for understanding interactions in solutions (Choudhari, Hedaoo, & Wadekar, 2016).
Synthesis and Biological Evaluation : These compounds are used in the synthesis of various derivatives, such as coumarin derivatives containing the thiazolidin-4-one ring, with potential applications in biological properties research (Ramaganesh, Bodke, & Venkatesh, 2010).
Organic Synthesis : 2-Oxo-1,2-dihydropyridine-3-carbohydrazide is used in the selective O-benzylation of dihydropyridines, a crucial step in the synthesis of natural products and biologically active molecules (Zhou et al., 2018).
Dehydrogenase Complexes Study : These compounds are related to the study of 2-oxo acid dehydrogenase complexes, which are essential in understanding various metabolic pathways (Yeaman, 1989).
Novel Synthesis Methods : Researchers have developed new synthesis methods for 2-Oxo-1,2-dihydropyridine-3-carbohydrazide derivatives, leading to unexpected products and novel reaction mechanisms (Okawa et al., 1997).
Antimicrobial and DNA Cleavage Studies : These compounds have been used in synthesizing metal complexes for studying their antimicrobial properties and DNA cleavage capabilities (Patil et al., 2011).
Pharmaceutical Applications : They have been utilized in the synthesis of novel compounds with potential anticonvulsant activity (Aishwarya T.C et al., 2021).
Hydrogen Production Control : In the field of chemical engineering, these derivatives have been evaluated as controllers for hydrogen production during zinc dissolution (Saleh, Abd El Wanees, & Mustafa, 2018).
Fluorescent Properties : The fluorescent properties of certain derivatives have been explored, contributing to the development of new photophysical materials (Ershov et al., 2015).
Ion Selectivity and Sensing : They have been employed in the design of molecular receptors for multiple ion selectivity, demonstrating potential in sensor technology (Chawla & Gupta, 2015).
properties
IUPAC Name |
2-oxo-1H-pyridine-3-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-9-6(11)4-2-1-3-8-5(4)10/h1-3H,7H2,(H,8,10)(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZOCPJRXMUIQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00665597 | |
Record name | 2-Oxo-1,2-dihydropyridine-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00665597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
153336-74-4 | |
Record name | 2-Oxo-1,2-dihydropyridine-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00665597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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